1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione
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Overview
Description
2-phenyl-5-phenyldiazenyl-pyrazole-3,4-dione is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and phenyldiazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-phenyldiazenyl-pyrazole-3,4-dione typically involves the reaction of hydrazine derivatives with diketones or their equivalents. One common method is the condensation of phenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained between 50-100°C to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-phenyldiazenyl-pyrazole-3,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-phenyl-5-phenyldiazenyl-pyrazole-3,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-phenyl-5-phenyldiazenyl-pyrazole-3,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-3,4-dioxopyrazole: Similar structure but lacks the phenyldiazenyl group.
5-phenyldiazenyl-3,4-dioxopyrazole: Similar structure but lacks the phenyl group at the 2-position.
Uniqueness
2-phenyl-5-phenyldiazenyl-pyrazole-3,4-dione is unique due to the presence of both phenyl and phenyldiazenyl groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
70606-27-8 |
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Molecular Formula |
C15H10N4O2 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
2-phenyl-5-phenyldiazenylpyrazole-3,4-dione |
InChI |
InChI=1S/C15H10N4O2/c20-13-14(17-16-11-7-3-1-4-8-11)18-19(15(13)21)12-9-5-2-6-10-12/h1-10H |
InChI Key |
YQTMGNWQPPQXPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=NN(C(=O)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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